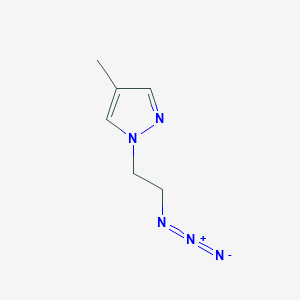

1-(2-azidoethyl)-4-methyl-1H-pyrazole

Übersicht

Beschreibung

Molecular Structure Analysis

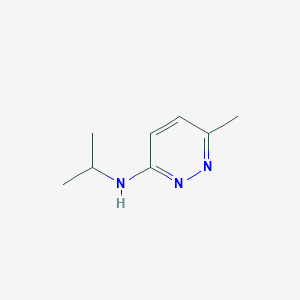

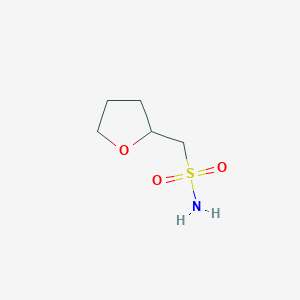

The molecular structure of “1-(2-azidoethyl)-4-methyl-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group, and one of the nitrogen atoms would be attached to an azidoethyl group . The exact structure isn’t available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

The azido group in 1-(2-azidoethyl)-4-methyl-1H-pyrazole is instrumental in synthesizing various heterocyclic compounds. Researchers utilize this compound in intramolecular and intermolecular reactions under different conditions (thermal, catalyzed, or non-catalyzed) to prepare five-, six-, or organometallic heterocyclic systems and their fused analogs . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Click Chemistry

In the realm of click chemistry, 1-(2-azidoethyl)-4-methyl-1H-pyrazole serves as a crucial reagent. Its azido group participates in [3+2] cycloaddition reactions, which are a cornerstone of click chemistry. This application is vital for constructing complex molecular architectures rapidly and with high specificity, which is essential for drug discovery and material science .

Bioconjugation

The azide functionality of 1-(2-azidoethyl)-4-methyl-1H-pyrazole is highly reactive towards alkyne groups under click chemistry conditions, making it a valuable tool for bioconjugation. This process is used to attach biomolecules to various substrates, which is a critical technique in developing targeted drug delivery systems and diagnostic assays.

Organic Synthesis

This compound is used extensively in organic synthesis to introduce azido groups into various molecules. The azide group is a versatile handle that can be transformed into a variety of functional groups, enabling the synthesis of a wide array of organic compounds, including peptides, carbohydrates, and nucleotides.

Pharmaceutical Chemistry

1-(2-azidoethyl)-4-methyl-1H-pyrazole’s ability to form diverse heterocycles makes it a valuable precursor in pharmaceutical chemistry. It is used to synthesize compounds with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Material Science

The azido group of 1-(2-azidoethyl)-4-methyl-1H-pyrazole can be utilized in the design and synthesis of novel materials. Its incorporation into polymers and nanomaterials can impart unique properties such as enhanced thermal stability or specific reactivity, which are beneficial in various technological applications.

Catalysis

Researchers explore the use of 1-(2-azidoethyl)-4-methyl-1H-pyrazole in catalysis, particularly in reactions that form C−H and C-N bonds. The compound’s structure allows for the development of new catalytic methods that can improve the efficiency and selectivity of chemical transformations .

Nucleophilic Addition Reactions

The compound is also involved in nucleophilic addition reactions, such as Aza-Michael addition. This reaction is crucial for constructing nitrogen-containing compounds, which are common in many bioactive molecules and natural products .

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKNXAFUPYASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azidoethyl)-4-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)

amine](/img/structure/B1464340.png)

![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)

![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)